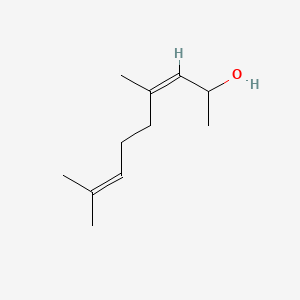

(Z)-4,8-Dimethyl-3,7-nonadien-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

81535-53-7 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(3Z)-4,8-dimethylnona-3,7-dien-2-ol |

InChI |

InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,8,11-12H,5,7H2,1-4H3/b10-8- |

InChI Key |

NYPOJSCNHYUZRG-NTMALXAHSA-N |

Isomeric SMILES |

CC(/C=C(/C)\CCC=C(C)C)O |

Canonical SMILES |

CC(C=C(C)CCC=C(C)C)O |

Origin of Product |

United States |

Natural Occurrence and Biogeochemical Distribution of Z 4,8 Dimethyl 3,7 Nonadien 2 Ol

Identification and Isolation from Biological Sources

The identification and isolation of (Z)-4,8-Dimethyl-3,7-nonadien-2-ol from natural sources have been primarily achieved through phytochemical investigations of terpenoid-producing organisms, particularly aromatic plants.

Phytochemical Investigations in Terpenoid-Producing Organisms

This compound is classified as an acyclic monoterpenoid. foodb.ca Its discovery and characterization are rooted in the analysis of essential oils from various plant species. One notable source of this compound is Artemisia judaica, a perennial fragrant shrub. ekb.egarabjchem.org Phytochemical studies of the essential oil of Artemisia judaica have revealed a complex mixture of volatile compounds, including a significant proportion of oxygenated monoterpenes. arabjchem.orgbohrium.com The isolation and identification of specific constituents like this compound are typically performed using techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov

While this compound is a known constituent of some plant essential oils, it is often found as part of a complex mixture of isomers and related compounds. For instance, it can co-occur with its (E)-isomer and the corresponding ketone, 4,8-dimethyl-3,7-nonadien-2-one. chemicalbook.com The specific ratio of these compounds can vary depending on the plant source and environmental conditions. nih.gov

Distribution Patterns in Plant Species

The distribution of this compound appears to be relatively specialized within the plant kingdom. To date, its presence has been prominently documented in the genus Artemisia.

| Plant Species | Family | Compound Presence |

| Artemisia judaica | Asteraceae | Identified in essential oil ekb.egarabjchem.orgbohrium.com |

Artemisia judaica is a key species in which the natural occurrence of this compound has been confirmed. ekb.egarabjchem.org The essential oil of this plant is rich in monoterpenes, which are synthesized and stored in glandular trichomes. frontiersin.org The presence of this compound contributes to the characteristic aroma of the plant and is a subject of interest for its potential biological activities.

Biosynthetic Pathways of this compound

The biosynthesis of monoterpenoids, including this compound, is a complex process involving multiple enzymatic steps and is tightly regulated within the plant cell.

Enzymatic Catalysis and Precursor Transformations

The biosynthesis of monoterpenes in plants primarily occurs through the plastidial methylerythritol phosphate (B84403) (MEP) pathway, which produces the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgmdpi.com In the case of acyclic monoterpenols, the general pathway involves the following key steps:

Precursor Synthesis: The MEP pathway generates IPP and DMAPP. nih.gov

Chain Elongation: Geranyl diphosphate (GPP), the C10 precursor for most monoterpenes, is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPP synthase (GPPS). nih.gov

Formation of the Alcohol: The conversion of GPP to an acyclic monoterpenol can be catalyzed by specific monoterpene synthases or by a two-step process involving a hydrolase. researchgate.net For instance, in some plants, a Nudix hydrolase can convert GPP to a monophosphate intermediate, which is then dephosphorylated to yield the alcohol. researchgate.net

Modifications: The initial monoterpenol can undergo further modifications, such as oxidation, reduction, or isomerization, catalyzed by enzymes like cytochrome P450 monooxygenases and dehydrogenases, to produce a diverse array of monoterpenoids. oup.comfrontiersin.org

This compound is considered an irregular monoterpene, suggesting its biosynthesis may deviate from the standard head-to-tail condensation of isoprene (B109036) units. arabjchem.orgnih.gov The formation of such irregular structures can involve alternative cyclizations or rearrangements of the carbocation intermediates formed during the terpene synthase reaction. researchgate.net The specific enzymes responsible for the unique structure of this compound are yet to be fully elucidated but are likely specialized terpene synthases and modifying enzymes.

Genetic and Molecular Basis of Biosynthesis

The genetic basis for the production of monoterpenoids in plants, particularly in the genus Artemisia, has been a subject of extensive research. The genes encoding the enzymes of the MEP pathway and the subsequent monoterpene synthase genes are crucial for the biosynthesis of compounds like this compound.

In Artemisia species, transcriptome analysis has led to the identification of numerous genes involved in terpenoid biosynthesis, including those for terpene synthases (TPS), cytochrome P450s (CYPs), and dehydrogenases. mdpi.comnih.gov The expression of these genes is often tissue-specific, with the highest levels typically found in the glandular trichomes where these volatile compounds are synthesized and stored. frontiersin.orgrug.nl

The regulation of these biosynthetic genes is complex and can be influenced by developmental cues and environmental stresses. nih.gov The diversity of monoterpenoids within a single plant species can be attributed to the presence of multiple TPS genes with different product specificities and the action of various modifying enzymes. The specific genes responsible for the production of this compound in Artemisia judaica remain to be definitively identified and characterized.

| Gene Family | Function in Monoterpenoid Biosynthesis |

| Terpene Synthases (TPS) | Catalyze the formation of the basic monoterpene skeleton from GPP. nih.gov |

| Cytochrome P450s (CYPs) | Involved in the oxidation and hydroxylation of monoterpenes. frontiersin.orgmpg.de |

| Dehydrogenases/Reductases | Catalyze the interconversion of alcohols and ketones/aldehydes. oup.commpg.de |

Synthetic Strategies and Methodologies for Z 4,8 Dimethyl 3,7 Nonadien 2 Ol

Total Synthesis Approaches

Total synthesis aims to construct the target molecule from simpler, commercially available precursors. The approaches for (Z)-4,8-dimethyl-3,7-nonadien-2-ol often focus on building the C11 carbon skeleton and installing the requisite functional groups.

A primary and straightforward method for synthesizing 4,8-dimethyl-3,7-nonadien-2-ol (B1618243) involves the Grignard reaction. chemicalbook.com This approach typically utilizes citral (B94496) as a key starting material. Citral itself is an isomeric mixture of geranial (the E-isomer) and neral (B7780846) (the Z-isomer). The reaction of citral with a methyl Grignard reagent, such as methylmagnesium chloride, results in the formation of the target alcohol. chemicalbook.comgoogleapis.com

A crucial aspect of this synthesis is that the geometry of the double bond in the starting aldehyde is largely retained in the final alcohol product. google.com Therefore, to synthesize the (Z)-isomer of the target alcohol, a starting material enriched in neral ((Z)-citral) is required. The reaction of the carbonyl group in citral with the nucleophilic methyl group from the Grignard reagent forms the secondary alcohol at the C2 position.

| Reactant | Grignard Reagent | Product | Reference |

| Neral ((Z)-Citral) | Methylmagnesium Chloride | This compound | chemicalbook.comgoogle.com |

| Geranial ((E)-Citral) | Methylmagnesium Chloride | (E)-4,8-Dimethyl-3,7-nonadien-2-ol | chemicalbook.comgoogle.com |

Catalytic hydrogenation is a versatile tool in the synthesis of this compound, primarily used for the stereoselective reduction of an alkyne to a (Z)-alkene. While not typically used to construct the carbon backbone, it is a key step in strategies that build a C-C triple bond as a precursor to the Z-double bond.

The selective hydrogenation of a corresponding alkyne can be achieved using specific catalysts that favor syn-addition of hydrogen, leading to the cis- or Z-alkene. A classic example is the Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). Modern flow chemistry techniques have also employed solid-supported palladium catalysts for such selective hydrogenations, offering improved reaction control. beilstein-journals.org The reduction of the ketone, (Z)-4,8-dimethyl-3,7-nonadien-2-one, can also be achieved through hydrogenation over catalysts like nickel, palladium, or platinum to yield the alcohol. google.com

| Reaction Type | Catalyst | Outcome | Reference |

| Alkyne to Alkene Reduction | Lindlar Catalyst (Pd/CaCO₃) | High Z-selectivity | beilstein-journals.org |

| Ketone to Alcohol Reduction | Nickel, Palladium, Platinum | Reduction of C=O to CH-OH | google.com |

Modern synthetic methods offer highly selective routes to structures like this compound. One powerful technique is the nickel-catalyzed 1,4-hydroboration of 1,3-dienes. nih.govorgsyn.org This reaction provides access to stereodefined (Z)-allylboron reagents. Subsequent oxidation of these allylboronates, for instance with hydrogen peroxide, yields the corresponding (Z)-allylic alcohols with high stereochemical fidelity. nih.govorgsyn.org This method is particularly valuable for its operational convenience and high selectivity.

Another advanced strategy is the ortho-ester Claisen rearrangement. This pericyclic reaction can be employed to generate a (Z)-trisubstituted double bond with high stereoselectivity. tandfonline.com The reaction typically involves heating an allylic alcohol with an orthoester (like ethyl orthoacetate) in the presence of an acid catalyst, leading to a new C-C bond and a rearranged alkene with predictable Z-geometry. tandfonline.com

Chemical Transformations and Reaction Mechanisms of Z 4,8 Dimethyl 3,7 Nonadien 2 Ol

Oxidation Reactions and Product Characterization

The oxidation of the secondary alcohol functional group in (Z)-4,8-dimethyl-3,7-nonadien-2-ol yields the corresponding α,β-unsaturated ketone, (Z)-4,8-dimethyl-3,7-nonadien-2-one. This transformation is a key step in the synthesis of various flavor and fragrance compounds.

A common method for this oxidation involves the use of a catalyst in the presence of a hydrogen acceptor. For instance, the reaction can be carried out using aluminum isopropoxide as a catalyst and α-amylcinnamaldehyde as the hydrogen acceptor. chemicalbook.com This method is a variation of the Oppenauer oxidation, which is selective for the oxidation of secondary alcohols and avoids harsh conditions that could affect the double bonds in the molecule.

Alternatively, standard chromium-based reagents can be employed for the oxidation of isoprenoid alcohols. Pyridinium chlorochromate (PCC) in a solvent like dichloromethane (B109758) is effective for the oxidation of similar allylic alcohols to their corresponding aldehydes or ketones. nih.gov

Product Characterization: The primary product of the oxidation is (Z)-4,8-dimethyl-3,7-nonadien-2-one. Its formation can be confirmed using various spectroscopic techniques:

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band (around 3300-3500 cm⁻¹) of the alcohol and the appearance of a strong C=O stretching band (around 1670-1690 cm⁻¹) for the conjugated ketone are key indicators of a successful oxidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signal corresponding to the proton on the carbon bearing the hydroxyl group (a doublet of quartets) will disappear, while changes in the chemical shifts of the adjacent methyl and vinyl protons will be observed. In ¹³C NMR, the signal for the carbon attached to the hydroxyl group (around 65-75 ppm) will be replaced by a signal for a carbonyl carbon (typically >190 ppm).

Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of the ketone (C₁₁H₁₈O), which is two mass units less than the starting alcohol.

| Starting Material | Reagents/Catalyst | Product |

| This compound | Aluminum isopropoxide, α-amylcinnamaldehyde | (Z)-4,8-Dimethyl-3,7-nonadien-2-one |

| This compound | Pyridinium chlorochromate (PCC) | (Z)-4,8-Dimethyl-3,7-nonadien-2-one |

Reduction Reactions and Related Alcohols

The reduction of the corresponding ketone, (Z)-4,8-dimethyl-3,7-nonadien-2-one, regenerates the parent secondary alcohol, this compound. This interconversion is also observed under physiological conditions where ketones are often reduced to their corresponding secondary alcohols. inchem.org

For laboratory synthesis, this reduction can be readily achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727) is a mild and selective reagent for the reduction of ketones to secondary alcohols without affecting the carbon-carbon double bonds.

The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol.

Other related alcohols can be synthesized through variations in the starting materials or subsequent reactions. For example, complete reduction of both the ketone and the double bonds would yield 4,8-dimethylnonan-2-ol, though this would require more vigorous conditions, such as catalytic hydrogenation with a palladium or platinum catalyst under hydrogen pressure.

| Starting Material | Reagent | Product |

| (Z)-4,8-Dimethyl-3,7-nonadien-2-one | Sodium borohydride (NaBH₄) | This compound |

Nucleophilic Substitution Reactions

As an allylic alcohol, this compound can undergo nucleophilic substitution reactions. The hydroxyl group is a poor leaving group, so it typically needs to be protonated or converted to a better leaving group (e.g., a tosylate or a halide) to facilitate substitution.

These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism. Given the secondary allylic nature of the substrate, an Sₙ1 pathway involving a resonance-stabilized allylic carbocation is possible, which could lead to a mixture of products (Sₙ1 and Sₙ1'). However, Sₙ2 reactions are also feasible with appropriate nucleophiles and reaction conditions.

A more synthetically useful approach for achieving regioselective substitution is through the formation of organometallic intermediates. For instance, allylic barium reagents, prepared from the corresponding allylic halides, exhibit remarkable α-selectivity in their reactions with carbonyl compounds. sci-hub.se This suggests that conversion of the alcohol to an allylic halide, followed by reaction with barium, could generate a nucleophilic species that would react specifically at the carbon that originally bore the hydroxyl group.

Esterification Dynamics and Mechanistic Studies

The esterification of this compound is an important transformation, leading to the formation of esters like (Z)-4,8-dimethyl-3,7-nonadien-2-yl acetate (B1210297), which is also used in the flavor and fragrance industry. ift.org

Fischer Esterification: A common method for esterification is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process. To drive the reaction towards the ester product, it is common to use an excess of one of the reactants (typically the alcohol or the carboxylic acid) or to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism of Fischer esterification involves several reversible steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

Nucleophilic attack of the alcohol's hydroxyl group on the protonated carbonyl carbon.

Proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

Elimination of water as a leaving group, forming a protonated ester.

Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst. libretexts.orgyoutube.com

Biocatalytic Esterification: Enzymatic methods, particularly using lipases, offer a milder and often more selective alternative for esterification. Lipases can catalyze the esterification of terpenols like α-terpineol with acetic anhydride (B1165640) in non-aqueous media, such as supercritical carbon dioxide. researchgate.net This approach avoids the use of strong acids and high temperatures, which can sometimes lead to side reactions like rearrangements or cyclizations in terpenoid compounds. The use of biocatalysts is an attractive "green chemistry" approach for the synthesis of terpenyl esters.

| Reaction Type | Reagents/Catalyst | Key Features |

| Fischer Esterification | Carboxylic acid (e.g., acetic acid), strong acid catalyst (e.g., H₂SO₄) | Reversible, equilibrium-driven reaction. libretexts.orgmasterorganicchemistry.com |

| Biocatalytic Esterification | Carboxylic acid or anhydride, Lipase | Mild conditions, high selectivity, environmentally friendly. researchgate.net |

Hydrolysis of Derived Esters

The hydrolysis of esters derived from this compound, such as the corresponding acetate, is the reverse of the esterification reaction. This process can be catalyzed by either acids or bases, or it can be carried out using enzymes.

Acid-Catalyzed Hydrolysis: This reaction follows the microscopic reverse of the Fischer esterification mechanism. masterorganicchemistry.com The ester is treated with an excess of water in the presence of a strong acid catalyst. The equilibrium is shifted towards the carboxylic acid and the alcohol by the high concentration of water.

Biocatalytic Hydrolysis: Lipases are also highly effective for the hydrolysis of terpenyl esters. For example, lipases from Candida rugosa, Rhizopus arrhizus, and Mucor miehei have been shown to hydrolyze various monoterpene acetates. cdnsciencepub.com The reaction conditions, such as pH and temperature, can be optimized to achieve high yields of the corresponding alcohol. Enzymatic hydrolysis is particularly valuable as it proceeds under mild conditions, preventing the acid-catalyzed rearrangements that can be a problem with sensitive terpenoid structures. researchgate.net

Cyclization and Rearrangement Processes of Related Isoprenoid Compounds

Acyclic isoprenoid alcohols and their derivatives are well-known to undergo acid-catalyzed cyclization and rearrangement reactions to form a wide variety of cyclic terpenoids. These biomimetic reactions are of significant interest in organic synthesis.

The ketone derivative, 4,8-dimethyl-3,7-nonadien-2-one, can undergo acid-catalyzed cyclization to form 1-acetyl-2,6,6-trimethyl-1-cyclohexene, a precursor to damascones, which are important rose-scented fragrance compounds. google.com

Similarly, acyclic terpenols like geraniol (B1671447) can be cyclized in the presence of acid catalysts, including solid acids like zeolites. uoc.gr Zeolites can provide a confined environment that promotes specific cyclization pathways. The cyclization of geranyl acetate, a closely related compound, has been studied under both homogeneous and heterogeneous (zeolite-catalyzed) conditions, revealing complex mechanistic details involving preorganized chair and boat-like transition states. researchgate.netrsc.org Supramolecular catalysts have also been developed to mimic the function of cyclase enzymes in controlling the stereochemical outcome of terpene cyclizations. nih.gov

Rearrangements are also common in isoprenoid chemistry. britannica.com For instance, optically active isoprenoid synthons can be prepared through uoc.grrsc.org sigmatropic rearrangements of allylic alcohols. acs.org These reactions highlight the rich and complex chemistry that can be accessed from acyclic isoprenoid precursors like this compound.

Advanced Analytical Characterization of Z 4,8 Dimethyl 3,7 Nonadien 2 Ol

X-ray Crystallography for Absolute Configuration Determination

The definitive determination of the absolute configuration of a chiral molecule is a critical aspect of its complete stereochemical characterization. While various spectroscopic techniques can provide information on the relative stereochemistry, X-ray crystallography on a single crystal stands as the authoritative method for assigning the absolute spatial arrangement of atoms. However, the application of this technique to non-crystalline or liquid compounds such as (Z)-4,8-Dimethyl-3,7-nonadien-2-ol presents significant challenges.

A primary requisite for X-ray crystallographic analysis is the ability of a compound to form well-ordered, single crystals. This compound, being a liquid at room temperature, does not readily crystallize on its own. Therefore, direct determination of its absolute configuration via X-ray diffraction of the pure substance is not feasible. To overcome this limitation, a common and powerful strategy involves the chemical modification of the alcohol to create a crystalline derivative.

This is typically achieved by reacting the chiral alcohol with a chiral derivatizing agent (CDA) of a known absolute configuration. This reaction converts the pair of enantiomers of the target alcohol into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, including melting points and crystallization behavior, which often facilitates the formation of single crystals suitable for X-ray analysis.

Once a suitable crystalline diastereomer is obtained, X-ray diffraction analysis can be performed. The presence of the chiral auxiliary with its known absolute configuration within the crystal lattice acts as an internal reference. By determining the relative configuration of the new stereocenter from the alcohol with respect to the known stereocenters of the CDA, the absolute configuration of the original alcohol can be unambiguously established.

Several chiral derivatizing agents have been developed for this purpose, each with specific advantages. The selection of an appropriate CDA depends on factors such as the reactivity of the alcohol, the ease of diastereomer separation, and the likelihood of forming high-quality crystals.

| Chiral Derivatizing Agent (CDA) | Abbreviation | Typical Application | Key Features for Crystallography |

| Camphorsultam Dichlorophthalic Acid | CSDP Acid | Racemic Alcohols | Contains heavy atoms (Cl, S) which enhance the anomalous dispersion effect, aiding in the definitive assignment of absolute configuration. mdpi.comtcichemicals.com |

| 2-Methoxy-2-(1-naphthyl)propionic Acid | MαNP Acid | Racemic Alcohols | The naphthalene (B1677914) ring provides a rigid chromophore and promotes crystallization. nih.govresearchgate.net |

| (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid | (R)-MTPA | Secondary Alcohols | Primarily used for NMR (Mosher's method), but its esters can also be crystalline. nih.govspringernature.com |

The general workflow for determining the absolute configuration of this compound using this derivatization strategy would be as follows:

Synthesis of Diastereomeric Esters: The racemic mixture of this compound would be esterified with an enantiomerically pure chiral acid, for instance, (S)-(+)-MαNP acid. This would result in a mixture of two diastereomeric esters: (S,R)-MαNP ester and (S,S)-MαNP ester.

Separation of Diastereomers: The resulting diastereomeric esters would then be separated using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), taking advantage of their different physical properties. mdpi.com

Crystallization: Each separated diastereomer would be subjected to various crystallization conditions to obtain single crystals suitable for X-ray diffraction.

X-ray Data Collection and Structure Solution: A single crystal of one of the diastereomers would be analyzed by X-ray crystallography. The diffraction data would be used to solve the crystal structure, revealing the three-dimensional arrangement of all atoms in the molecule.

Assignment of Absolute Configuration: With the known absolute configuration of the MαNP acid moiety, the absolute configuration of the stereocenter originating from this compound can be unequivocally assigned. For example, if the crystal structure of the (S,R)-MαNP ester is solved, the alcohol would be determined to have the (R)-configuration.

While this indirect method is a well-established and reliable approach, its success is contingent on the successful crystallization of one of the diastereomeric derivatives.

Biological and Ecological Functions of Z 4,8 Dimethyl 3,7 Nonadien 2 Ol

Role in Semiochemical Communication

Semiochemicals are chemical substances that carry information between living organisms. (Z)-4,8-Dimethyl-3,7-nonadien-2-ol is a notable semiochemical, particularly in the realm of insect communication.

Mechanisms of Insect Pheromone Signaling

Pheromones are a type of semiochemical used for communication within the same species. In insects, these chemical signals are crucial for behaviors such as mating, aggregation, and trail-following. The signaling process begins with the release of the pheromone by one insect and its detection by another.

Molecules involved in flavor and scent, such as this compound, exert their effects by binding to specific receptor proteins in the olfactory system. ift.org This binding event is highly sensitive, with some estimates suggesting that as few as 40 molecules can trigger an identifiable sensation. ift.org The unique three-dimensional shape of the pheromone molecule allows it to fit into a specific receptor, much like a key fits into a lock, initiating a cascade of neural signals that result in a behavioral or physiological response in the receiving insect.

Interaction with Olfactory Receptors and Chemoreception Pathways

The interaction between this compound and olfactory receptors is a critical step in chemoreception. While specific receptor interactions for this compound are a subject of ongoing research, the general mechanism is understood to involve the binding of the molecule to olfactory receptor neurons housed in the insect's antennae.

Some research has explored the role of olfactory receptors in detecting malodors and how certain compounds can act as antagonists, blocking the receptor's response. google.com For instance, studies have identified specific olfactory receptors, such as OR5P3, OR2W1, OR5K1, and OR8H1, that respond to malodorous compounds like skatole and indole. google.com The principle of receptor antagonism, where one molecule blocks the action of another, is a key area of study in understanding how complex scent information is processed. google.com The specific isomers of 4,8-dimethyl-3,7-nonadien-2-ol (B1618243) can also elicit different olfactory responses, with the (E)-enriched form having a rose-like scent, while a mixture of isomers is described as smelling of fungus. google.com

Antimicrobial Activities and Biological Efficacy

Beyond its role in communication, this compound has been investigated for its potential antimicrobial properties. ontosight.ai This compound has been identified as a component in various plant extracts that exhibit antibacterial and antifungal activity.

For example, a study on the chemical composition of Litchi chinensis seed extracts identified 4,8-Dimethyl, 3,7-nonadien-2-ol as one of the constituents. nih.gov The methanolic extract of these seeds demonstrated antibacterial activity against Listeria monocytogenes and Salmonella choleraesuis. nih.gov Similarly, essential oils from Matricaria chamomilla (chamomile), which can contain related compounds, have shown antibacterial effects, particularly against gram-positive bacteria like Staphylococcus aureus, and anticandidal activity against Candida albicans. thieme-connect.de

Table 1: Research Findings on Antimicrobial Activity

| Plant Source | Extract Type | Identified Compound | Target Microorganisms | Observed Effect |

|---|---|---|---|---|

| Litchi chinensis (seed) | Methanol (B129727) | 4,8-Dimethyl, 3,7-nonadien-2-ol | Listeria monocytogenes, Salmonella choleraesuis | Antibacterial activity |

Antioxidant Properties and Reactive Oxygen Species Modulation

Research has also pointed towards the potential antioxidant properties of this compound, although more extensive studies are needed to fully understand its efficacy. ontosight.ai Antioxidants are compounds that can inhibit or delay the damaging effects of oxidation in the body by neutralizing harmful molecules known as reactive oxygen species (ROS).

Several studies on plant extracts containing a variety of phytochemicals, including terpenoids like this compound, have demonstrated antioxidant effects. For instance, Litchi chinensis has been studied for its potential antioxidant properties, which supports its traditional medicinal uses. nih.gov While direct evidence for the antioxidant activity of the isolated this compound is limited, its presence in plants known for their antioxidant capacity suggests it may contribute to these effects.

Influence on Biochemical Pathways and Enzyme Interactions

The biological activity of compounds like this compound is fundamentally due to their interactions with macromolecules such as proteins and enzymes. ift.org These interactions can modulate various biochemical pathways.

In the context of flavor and fragrance compounds, the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated substances like (E) & (Z)-4,8-Dimethyl-3,7-nonadien-2-one, a related ketone. inchem.org These evaluations consider the metabolism of such compounds. Generally, aliphatic esters in this class are hydrolyzed to their corresponding secondary alcohols. These alcohols and their corresponding ketones can be interconverted under physiological conditions. inchem.org The primary excretion pathway involves the reduction of ketones to secondary alcohols, which are then conjugated with glucuronic acid and excreted. inchem.org This metabolic process indicates a clear interaction with enzymatic pathways in the body.

Ecological Significance in Plant-Insect Interactions

This compound and related volatile organic compounds (VOCs) are crucial in mediating the complex interactions between plants and insects. Plants can release these compounds in response to herbivore feeding, a phenomenon known as herbivore-induced plant volatiles (HIPVs). mdpi.com

These HIPVs can serve multiple purposes in plant defense. They can directly deter herbivores or indirectly protect the plant by attracting the natural enemies of the herbivores. mdpi.com For example, in the case of the invasive alligatorweed, Alternanthera philoxeroides, infestation by the beetle Agasicles hygrophila induces the release of a variety of volatiles. mdpi.com While this compound itself was not the most prominent compound in that specific study, the closely related (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) was a major component of the volatiles released by the plant, playing a role in host discrimination by the beetle. mdpi.com

Furthermore, studies on pea aphids have shown that different host plants have distinct volatile profiles, and these profiles change upon aphid infestation. db-thueringen.de Compounds like (3Z)-4,8-Dimethyl-3,7-nonadien-2-one were detected in these analyses, highlighting the role of such volatiles in host-plant specialization among insect races. db-thueringen.de

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-4,8-Dimethyl-3,7-nonadien-2-ol |

| (E) & (Z)-4,8-Dimethyl-3,7-nonadien-2-one |

| (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) |

| Skatole |

| Indole |

| Staphylococcus aureus |

| Candida albicans |

| Listeria monocytogenes |

Structural Analogs, Derivatives, and Structure Activity Relationship Studies

Synthesis and Characterization of (Z)-4,8-Dimethyl-3,7-nonadien-2-ol Derivatives

The creation of derivatives of this compound allows for a systematic investigation into how different functional groups influence its chemical and biological behavior.

A key analog of this compound is its corresponding ketone, (E/Z)-4,8-Dimethyl-3,7-nonadien-2-one. This oxo-terpene is of interest in the flavor and fragrance industry. plos.org The synthesis of the parent alcohol, 4,8-dimethyl-3,7-nonadien-2-ol (B1618243), can be achieved through a Grignard reaction using citral (B94496) and methylmagnesium chloride. chemicalbook.com Subsequently, the alcohol can be oxidized to the ketone. chemicalbook.com One method for this oxidation involves using a catalyst and a hydrogen acceptor, such as α-amylcinnamaldehyde and aluminum isopropoxide. chemicalbook.com Commercially available (E/Z)-4,8-Dimethyl-3,7-nonadien-2-one is typically a mixture of stereoisomers, with the (E) isomer often being the major component, ranging from 60-90%. bohrium.comthegoodscentscompany.com This mixture is described as having a floral and fruity odor. bohrium.commdpi.com

Table 1: Synthesis and Properties of (E/Z)-4,8-Dimethyl-3,7-nonadien-2-one

| Property | Description | Source(s) |

| Starting Material for Parent Alcohol | Citral | chemicalbook.com |

| Reagent for Grignard Reaction | Methylmagnesium chloride | chemicalbook.com |

| Oxidation Reagents | Catalyst, α-amylcinnamaldehyde, aluminum isopropoxide | chemicalbook.com |

| Isomeric Composition | Mixture of (E) and (Z) stereoisomers, typically 60-90% (E) | bohrium.comthegoodscentscompany.com |

| Odor Profile | Floral, fruity | bohrium.commdpi.com |

Esterification of the hydroxyl group in this compound leads to the formation of ester derivatives, such as (E/Z)-4,8-Dimethyl-3,7-nonadien-2-yl acetate (B1210297). While specific synthesis and characterization details for this particular acetate are not extensively documented in readily available literature, it is recognized as a flavor and fragrance chemical compound. researchgate.net The properties of acetate esters of related acyclic monoterpene alcohols, such as geranyl acetate and neryl acetate, are well-studied. They often possess citrus-like and sweet odors. tugraz.at It is plausible that the acetate of 4,8-Dimethyl-3,7-nonadien-2-ol would also find applications in the flavor and fragrance industry.

While specific research on other functional group modifications of this compound is limited, studies on analogous monoterpenoids like geraniol (B1671447) and nerol (B1678202) provide insights into potential derivatization strategies. For instance, (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives have been synthesized from geraniol and nerol. mdpi.com These syntheses involved a two-step oxidation of the parent alcohol to a carboxylic acid, followed by reaction with various amines to form the corresponding amides. mdpi.com Furthermore, epoxidation of the double bonds in these amide derivatives has been explored, leading to 6,7-epoxy analogues. mdpi.com These examples suggest that the chemical scaffold of this compound is amenable to a range of chemical transformations to produce novel derivatives.

Impact of Stereochemical Configuration on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of 4,8-Dimethyl-3,7-nonadien-2-ol, particularly concerning its olfactory properties. The spatial arrangement of the atoms, specifically the configuration of the double bond at the C3 position ((Z) or (E)), significantly influences its perceived scent.

A patent for the use of 4,8-dimethyl-3,7-nonadien-2-ol as a fragrance highlights this dependency. mdpi.comgoogle.com It has been noted that a mixture containing 60% of the (E)-isomer and 40% of the (Z)-isomer possesses an intense, pungent, and fungal odor. mdpi.comgoogle.com In contrast, enriched mixtures with at least 80% of the (E)-isomer are associated with a rose-like scent. mdpi.com Similarly, mixtures enriched with at least 80% of the (Z)-isomer also present distinct fragrance profiles that are valuable to the perfume industry. mdpi.com This demonstrates that the specific isomeric ratio is a critical determinant of the compound's interaction with olfactory receptors.

This principle extends to other monoterpenoids, where stereoisomers often exhibit different biological activities. For example, in a study of terpenoid lactones, the trans-isomers were found to be more biologically active than their cis-counterparts. mdpi.com Similarly, for the natural isomers of 3-Br-acivicin, the stereochemistry was found to lead to significant differences in antimalarial activity, with the natural isomers consistently being the most potent. mdpi.com

Table 2: Influence of Stereoisomerism on the Odor of 4,8-Dimethyl-3,7-nonadien-2-ol

| Isomer Composition | Reported Odor Profile | Source(s) |

| 60% (E) / 40% (Z) | Intense, pungent, fungal | mdpi.comgoogle.com |

| ≥ 80% (E) | Rose-like | mdpi.com |

| ≥ 80% (Z) | Distinct, valuable fragrance | mdpi.com |

Computational Chemistry and Molecular Modeling for Structure-Function Elucidation

Computational chemistry and molecular modeling are powerful tools for understanding the relationship between the structure of a molecule and its function. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide insights into the mechanisms of action of biologically active compounds. nih.gov

Molecular docking studies can simulate the interaction of a ligand with a protein target, helping to predict binding affinities and conformations. nih.gov For terpenoids, these studies can elucidate how they interact with specific enzymes or receptors. nih.gov The development of computational approaches for the systematic enumeration of terpenoid carbocations is also helping to define the potential chemical space of products from terpenoid synthases. plos.org Applying such computational methods to this compound and its derivatives could provide valuable predictions about their biological targets and activities.

Comparative Analysis with Related Monoterpenoids

This compound belongs to the family of acyclic monoterpenoids, which includes well-known compounds like geraniol, nerol, and citronellol. A comparative analysis reveals commonalities and differences in their structure-activity relationships.

The olfactory properties of these compounds are a key area of comparison. Geraniol ((E)-3,7-dimethyl-2,6-octadien-1-ol) and nerol ((Z)-3,7-dimethyl-2,6-octadien-1-ol) are isomers that possess distinct rose-like and citrus-like scents, respectively. google.com This mirrors the situation with the (E) and (Z) isomers of 4,8-dimethyl-3,7-nonadien-2-ol, where the geometry of the double bond profoundly affects the odor. Studies on a range of acyclic monoterpene alcohols and their derivatives have shown that the position and nature of functional groups are critical for both odor quality and potency. tugraz.at For example, a hydroxyl group at C1 or C3 is often associated with a citrus-like odor. tugraz.at

Beyond olfaction, acyclic monoterpenoids exhibit a range of other biological activities, including antimicrobial and anti-inflammatory effects. researchgate.netmdpi.com Structure-activity relationship studies on these compounds have indicated that the presence of a hydroxyl or aldehyde group at C1 is often important for cytotoxic and anti-lymphoma activity. mdpi.com A comparative study on the insecticidal activity of cyclic and acyclic monoterpene alcohols found that the acyclic compounds, such as linalool (B1675412) and citronellol, generally exhibited stronger toxicity against the red flour beetle (Tribolium castaneum). researchgate.net This suggests that the acyclic structure of this compound may also confer certain biological advantages.

Future Research Trajectories for Z 4,8 Dimethyl 3,7 Nonadien 2 Ol

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthesis of terpenoids in plants occurs through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. tandfonline.complos.org These pathways produce the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). plos.orgmdpi.com For an acyclic monoterpenoid like (Z)-4,8-Dimethyl-3,7-nonadien-2-ol, the assembly from these precursors and subsequent chemical modifications are catalyzed by a series of specialized enzymes that remain largely uncharacterized for this specific molecule.

Future research must focus on identifying and characterizing the specific enzymes responsible for its formation. Key areas of investigation include:

Terpene Synthases (TPS): The initial step is the formation of the C10 geranyl diphosphate (GPP) precursor, followed by the action of a specific terpene synthase to create the basic 4,8-dimethyl-3,7-nonadiene carbon skeleton. tandfonline.commdpi.com Identifying the unique TPS that produces this acyclic structure is a primary goal.

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are often responsible for the hydroxylation of the terpene backbone to introduce the alcohol functional group. mdpi.com Pinpointing the specific CYP450 that acts on the precursor to form the alcohol at the C-2 position is critical.

Alcohol Dehydrogenases (ADHs) and Reductases: Alternatively, the final step could involve the reduction of a corresponding ketone, (Z)-4,8-dimethyl-3,7-nonadien-2-one, to the alcohol. mecp2024.com The characterization of ADHs or other reductases with high specificity for this substrate is necessary.

Isomerases: The geometry of the double bond at the C-3 position is crucial for the compound's properties. The enzymatic control mechanism, potentially involving specific isomerases that ensure the (Z)-configuration, is an important and unexplored area of its biosynthesis. rsc.org

Elucidating these enzymes will not only provide fundamental knowledge but also enable the development of biotechnological production methods using engineered microbes, which is a sustainable alternative to chemical synthesis. nih.gov

Development of Highly Enantioselective and Sustainable Synthetic Routes

The industrial synthesis of fragrance and flavor compounds is increasingly driven by the principles of green chemistry, which prioritize sustainability, efficiency, and safety. rsc.orgpersonalcareinsights.com Current methods for producing similar alcohols may involve multi-step processes or rely on classical reactions like the Grignard reaction, which can have a significant environmental footprint. gordon.eduarxada.com Future research should target the development of advanced synthetic routes that are both highly enantioselective and sustainable.

Key research directions include:

Catalytic Asymmetric Synthesis: The C-2 carbon of this compound is a chiral center, meaning two enantiomers exist which may have different olfactory properties. Developing catalytic methods that produce a single, desired enantiomer is highly valuable. Research into the application of modern catalytic systems, such as those using chiral phosphoric acids, Ni/P-chiral ligands, or ferrocene-based palladacycles, could yield highly enantioselective syntheses for this tertiary allylic alcohol. nih.govrsc.orgacs.org

Sustainable Grignard-type Reactions: If a Grignard reaction is employed, research into making it more sustainable is crucial. This includes using greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, and employing continuous flow reactor technology. gordon.edu Continuous processing can improve safety, reduce waste, and decrease the use of materials like magnesium. rsc.org

Biocatalysis: Utilizing isolated enzymes or whole-cell systems offers a green and highly selective alternative to traditional chemical synthesis. mecp2024.com Future work could involve screening for or engineering alcohol dehydrogenases (ADHs) for the stereoselective reduction of the corresponding ketone precursor. rsc.org This approach benefits from mild reaction conditions and reduced environmental impact.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalytic Approach | Key Features | Potential Application to this compound | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid Catalysis | Enables kinetic resolution of tertiary allylic alcohols. | Separation of enantiomers to provide enantioenriched product. | acs.org |

| Nickel/P-chiral Ligand Catalysis | Effective for asymmetric intramolecular cyclization to form chiral alcohols. | Adaptation for intermolecular synthesis of acyclic tertiary alcohols. | rsc.org |

| Palladium-Catalyzed Meisenheimer Rearrangement | Stereospecific synthesis of acyclic tertiary allylic alcohols. | A novel route to produce specific enantiomers with high purity. | nih.gov |

| Biocatalysis (e.g., ADHs) | High stereoselectivity under mild, aqueous conditions. | Sustainable production of a single enantiomer from a ketone precursor. | rsc.orgmecp2024.com |

Application of Advanced "Omics" Technologies in Biological Studies

Understanding the biological relevance and regulation of this compound within the plants that produce it requires a systems-level approach. Advanced "omics" technologies, such as metabolomics, transcriptomics, and proteomics, are powerful tools for this purpose. nih.gov

Future research should leverage these technologies to:

Metabolomic Profiling: Use techniques like gas chromatography-mass spectrometry (GC-MS) to perform comprehensive profiling of volatile organic compounds (VOCs). nih.govscispace.com This can reveal how the production of this compound changes in response to developmental stages, environmental stress (e.g., drought, temperature), or herbivore and pathogen attack. nih.gov

Transcriptomic Analysis: Employ RNA-sequencing to identify all the genes being expressed in the plant tissues at a given time. frontiersin.orgmdpi.com By correlating gene expression patterns with metabolomic data, researchers can identify candidate genes involved in the compound's biosynthesis, including the specific terpene synthases and modifying enzymes. plos.orgmdpi.com

Integrated Multi-Omics Approaches: The most powerful insights will come from integrating metabolomic, transcriptomic, and proteomic datasets. This approach can build comprehensive models of the metabolic networks that govern the synthesis and regulation of this compound, providing a complete picture from gene to final compound and its function.

Deeper Exploration of Ecological Roles and Chemical Ecology

Plants produce a vast array of volatile compounds that mediate their interactions with the surrounding environment. oup.com These molecules can act as signals to attract pollinators, repel herbivores, or even warn neighboring plants of an impending threat. nih.govunn.edu.ng The specific ecological functions of this compound are largely unknown and represent a significant area for future research.

Key questions to be addressed include:

Plant-Insect Interactions: Does this compound attract specific pollinators or seed dispersers? ijzi.net Conversely, does it act as a deterrent or toxin to herbivorous insects? oup.com Investigating its role in tritrophic interactions—where it might attract predators or parasitoids of herbivores—is also a promising avenue. nih.gov

Plant-Pathogen Interactions: Does the compound exhibit antimicrobial or antifungal properties, thus playing a role in the plant's defense against pathogens?

Plant-Plant Communication: Is this compound released in response to damage in one plant and perceived by neighboring plants, priming their defenses? This form of airborne signaling is a key aspect of chemical ecology. nih.gov

Abiotic Stress Response: The production of some monoterpenoids has been linked to protecting plants against thermal stress. unn.edu.ng Investigating whether the synthesis of this compound is upregulated under conditions of high temperature or other abiotic stressors could reveal a protective physiological role.

Investigation into Novel Chemical Transformations and Material Science Applications

The functional groups present in this compound—a hydroxyl group and two carbon-carbon double bonds—make it a versatile platform for chemical synthesis and a potential building block for novel materials. mdpi.com Terpenes and terpenoids are increasingly recognized as renewable feedstocks for creating sustainable polymers and other high-value chemicals. rsc.orgresearchgate.nettandfonline.com

Future research in this area should explore:

Polymer Synthesis: The hydroxyl group and double bonds can be utilized in polymerization reactions. For example, the hydroxyl group could participate in condensation reactions to form polyesters or polyethers, while the double bonds could be used in addition polymerization or thiol-ene click reactions. tandfonline.comrsc.org This could lead to the development of new, bio-based polymers with unique properties.

Functional Material Precursors: The compound can be chemically modified to create new functional molecules. The allylic alcohol moiety can be converted into other functional groups like allylic chlorides or undergo substitution reactions to attach different chemical entities. nih.govacs.orgsioc-journal.cn These transformations could yield precursors for pharmaceuticals, agrochemicals, or specialized materials.

Development of Sustainable Resins and Thermosets: Terpene-based resins have been successfully used in applications like 3D printing. rsc.org Investigating the potential of this compound and its derivatives to form cross-linked polymers could lead to new sustainable thermosets with tailored mechanical and thermal properties.

Table 2: Potential Applications in Chemical Transformation and Material Science

| Research Area | Description | Potential Outcome | Reference |

|---|---|---|---|

| Polymerization | Use as a monomer in reactions like polycondensation or addition polymerization. | Creation of novel, sustainable thermoplastics or polyesters from a renewable source. | mdpi.comtandfonline.com |

| Thiol-Ene Chemistry | Utilizing the double bonds for 'click' reactions with thiol-containing molecules. | Formation of cross-linked polymer networks for thermosets and 3D printing resins. | rsc.org |

| Functional Group Transformation | Chemical modification of the hydroxyl or double bonds to create new derivatives. | Synthesis of high-value intermediates for pharmaceuticals or specialty chemicals. | nih.govsioc-journal.cn |

| Supramolecular Materials | Design of self-assembling systems based on terpenoid structures. | Development of functional hydrogels or nanocarriers for drug delivery. | tandfonline.com |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity and purity of (Z)-4,8-Dimethyl-3,7-nonadien-2-ol in synthetic or natural samples?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm stereochemistry and structural integrity. Predictor tools (e.g., NMR Predictor) can aid in spectral interpretation .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Employ GC-MS for quantification and detection in complex matrices (e.g., biological secretions). Calibrate with reference standards to distinguish (Z)- and (E)-isomers .

- Chiral Chromatography : Utilize chiral stationary phases (e.g., β-cyclodextrin columns) to resolve stereoisomers, as commercial samples often contain mixed E/Z configurations .

Q. How can researchers isolate this compound from natural sources, such as insect secretions?

- Methodological Answer :

- Headspace Solid-Phase Microextraction (HS-SPME) : Collect volatiles from insect pupae (e.g., Dytiscus marginalis) using SPME fibers coated with polydimethylsiloxane (PDMS). Optimize extraction temperature (25–40°C) to avoid thermal degradation .

- Liquid-Liquid Extraction (LLE) : Partition aqueous biological extracts with non-polar solvents (e.g., hexane or dichloromethane) to concentrate the compound. Validate recovery rates via spiked controls .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Specific Gravity : 0.869–0.875 g/cm³ at 25°C. This property is critical for solvent selection in extraction protocols .

- LogP (Octanol-Water Partition Coefficient) : Estimated XlogP3-AA = 3.30, indicating moderate hydrophobicity. Use logP to optimize chromatographic retention times and solubility in assay buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereoisomer ratios of 4,8-Dimethyl-3,7-nonadien-2-ol across studies?

- Methodological Answer :

- Meta-Analysis of Synthesis Conditions : Compare reaction conditions (e.g., catalysts, temperatures) from studies reporting divergent E/Z ratios. For example, EFSA notes 60–90% (E)-isomer in commercial batches, while JECFA specifies ≥94% purity with 3–4% (Z)-isomer as a secondary component .

- Cross-Validation with Multiple Techniques : Combine chiral GC, circular dichroism (CD), and NOESY NMR to unambiguously assign stereochemistry and quantify isomers .

Q. What ecological roles does this compound play in predator-prey interactions, and how can these be experimentally validated?

- Methodological Answer :

- Behavioral Bioassays : Test deterrent effects by exposing predators (e.g., shrews or ants) to synthetic (Z)-isomer in controlled environments. Measure avoidance behavior using dual-choice assays .

- Pathogen Inhibition Studies : Screen for antimicrobial activity via agar diffusion assays against common fungal/bacterial pathogens (e.g., Bacillus subtilis). Compare results with related terpenoids (e.g., linalool) .

Q. How can metabolomics approaches elucidate the biosynthetic pathways of this compound in insects?

- Methodological Answer :

- Stable Isotope Labeling : Feed isotopically labeled precursors (e.g., 13C-mevalonate) to insect pupae and track incorporation into the compound via LC-HRMS .

- Gene Knockdown via RNAi : Silence candidate terpene synthase genes in Dytiscus species and quantify metabolite depletion using GC-MS .

Q. What strategies mitigate interference from co-eluting compounds during GC-MS analysis of this compound in complex biological matrices?

- Methodological Answer :

- Two-Dimensional GC (GC×GC) : Enhance separation using a polar/non-polar column set. Optimize modulation periods to resolve overlapping peaks from structurally similar volatiles (e.g., δ-decalactone) .

- High-Resolution Mass Spectrometry (HRMS) : Use HRMS (e.g., Q-TOF) to differentiate compounds with identical nominal masses but distinct exact masses (e.g., C11H18O vs. C10H16O2) .

Data Interpretation and Validation

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate bioactivity using standardized concentrations (e.g., 0.1–100 µM) to identify threshold effects.

- Negative Control Inclusion : Test isomerically pure (Z)- and (E)-standards to isolate stereospecific effects, as commercial samples often contain mixtures .

Q. What quality control criteria should be applied to ensure reproducibility in studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.